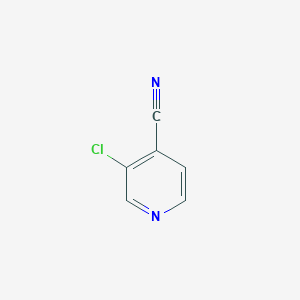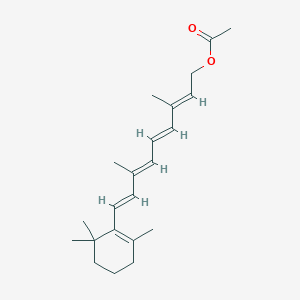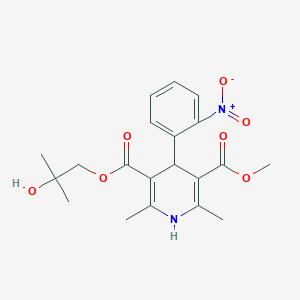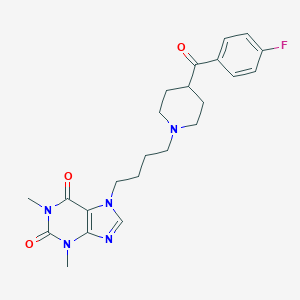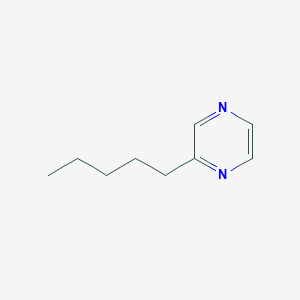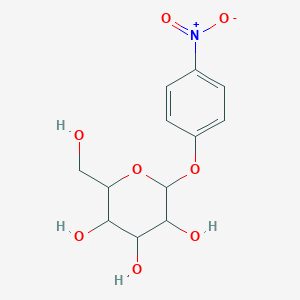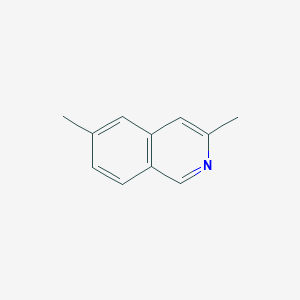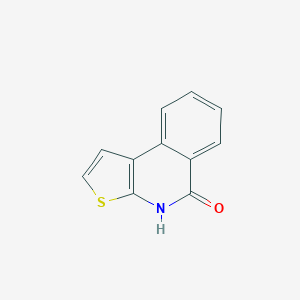
TIQ-A
Overview
Description
Thieno[2,3-c]isoquinolin-5(4H)-one, commonly referred to as TIQ-A, is a compound known for its potential as an anti-ischemic agent through the inhibition of poly(ADP-ribose) polymerase 1 (PARP1). This compound has been studied for its efficacy in various in vivo models, demonstrating its potential as a chemical probe to investigate the consequences of PARP1 inhibition .
Preparation Methods
The synthesis of thieno[2,3-c]isoquinolin-5(4H)-one has been performed using Suzuki-Miyaura cross-coupling followed by a multistep reaction sequence, yielding the compound in 14-33% overall yields . Using continuous flow synthesis, the overall yield of thieno[2,3-c]isoquinolin-5(4H)-one was further improved to 50% . The synthetic strategy involves eight steps and can be applied widely in the synthesis of substituted alkoxythieno[2,3-c]isoquinolin-5(4H)-ones .
Chemical Reactions Analysis
Thieno[2,3-c]isoquinolin-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound has been synthesized using Suzuki-Miyaura cross-coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst . The major products formed from these reactions include substituted thieno[2,3-c]isoquinolin-5(4H)-ones .
Scientific Research Applications
Thieno[2,3-c]isoquinolin-5(4H)-one has been utilized in scientific research for its potential as an inhibitor of poly-ADP-ribosyltransferase PARP1. The scaffold of thieno[2,3-c]isoquinolin-5(4H)-one has been used to develop inhibitors against human mono-ADP-ribosyltransferases through structure-guided design and activity profiling . The compound has also been used as an acceptor unit of the donor-acceptor-type semiconducting material in organic solar cells, where devices based on this material showed excellent power conversion efficiencies .
Mechanism of Action
The mechanism of action of thieno[2,3-c]isoquinolin-5(4H)-one involves the inhibition of poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is involved in DNA single-strand break repair via the base excision repair pathway. The inhibition of PARP1 by thieno[2,3-c]isoquinolin-5(4H)-one leads to the accumulation of DNA strand breaks, promoting genomic instability and apoptosis . This compound also inhibits other enzymes of the PARP family, potentially limiting its usability .
Comparison with Similar Compounds
Thieno[2,3-c]isoquinolin-5(4H)-one is similar to thieno[3,2-c]isoquinolin-5(4H)-one, which has been utilized as an acceptor unit of the donor-acceptor-type semiconducting material in organic solar cells . Both compounds share a similar molecular backbone and have been studied for their potential as PARP inhibitors. thieno[2,3-c]isoquinolin-5(4H)-one has a broader inhibition profile, indicating its potential use as a scaffold for the development of specific inhibitors for certain PARP enzymes .
References
Properties
IUPAC Name |
4H-thieno[2,3-c]isoquinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c13-10-8-4-2-1-3-7(8)9-5-6-14-11(9)12-10/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJVOLSLAFIXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(NC2=O)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432530 | |
| Record name | TIQ-A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420849-22-5 | |
| Record name | Thieno[2,3-c]isoquinolin-5(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=420849-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TIQ-A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIQ-A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TIQ-A?
A1: this compound exerts its primary effect by inhibiting PARP-1, a nuclear enzyme involved in DNA repair, cell signaling, and inflammation. [] It binds to the nicotinamide subsite of PARP-1, hindering its catalytic activity. []
Q2: How does this compound's inhibition of PARP-1 lead to neuroprotective effects?
A2: Excessive activation of PARP-1 during ischemia leads to cellular energy depletion and neuronal injury. This compound's inhibition of PARP-1 helps preserve cellular energy and attenuates neuronal damage, thus exhibiting neuroprotective effects in models of cerebral ischemia. []
Q3: Can this compound influence the immune response in allergic airway inflammation?
A3: Studies show that this compound can modulate the Th2 cytokine response in allergic airway inflammation, leading to decreased eosinophil recruitment and mucus production. This effect is potentially linked to its influence on IL-5 production. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C11H7NOS, and its molecular weight is 201.25 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While the provided abstracts don't include specific spectroscopic data, it is routinely characterized using techniques like NMR and mass spectrometry. []
Q6: How do structural modifications to the this compound scaffold affect its activity?
A6: Introducing small structural changes to the this compound scaffold, such as those inspired by the PARP10 inhibitor OUL35, can shift selectivity from poly-ADP-ribosyltransferases towards mono-ADP-ribosyltransferases. [] This highlights the possibility of fine-tuning this compound's activity through targeted modifications.
Q7: Can you give an example of a this compound analog with improved potency?
A7: HYDAMTIQ (2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one) is a potent this compound analog exhibiting improved potency against PARP-1. Its binding mode was confirmed through crystallization studies. []
Q8: What strategies are employed to synthesize this compound and its derivatives?
A8: Researchers have developed efficient multistep synthetic routes for this compound. One approach involves a Suzuki coupling reaction followed by Curtius rearrangement, allowing for gram-scale production. [] Additionally, continuous flow synthesis methods have been explored for improved efficiency and scalability. []
Q9: Does this compound demonstrate efficacy when administered after the onset of injury in preclinical models?
A9: In a mouse model of cerebral ischemia, this compound provided neuroprotection even when administered 30 minutes after oxygen and glucose deprivation, indicating potential therapeutic value in a post-injury setting. []
Q10: Has this compound demonstrated efficacy in models of atherosclerosis?
A10: In a mouse model of atherosclerosis, this compound administration promoted the regression of existing plaques and improved lipid profiles. This was associated with reduced macrophage infiltration and increased collagen and smooth muscle cell content within the plaques. []
Q11: Are there any known resistance mechanisms to this compound?
A11: While the provided abstracts don't specify resistance mechanisms, further research is necessary to understand the potential for resistance development during prolonged exposure.
Q12: What are the potential applications of this compound beyond its neuroprotective effects?
A12: Given its impact on PARP-1, this compound holds promise in areas like cancer therapy, cardiovascular disease treatment, and management of inflammatory conditions. [] Its potential in atherosclerosis regression opens new avenues for therapeutic exploration. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
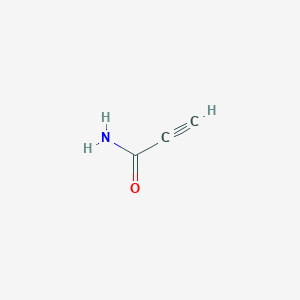

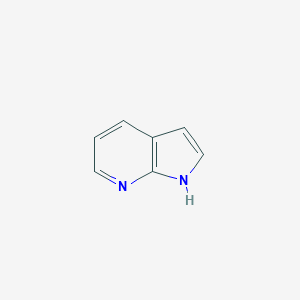
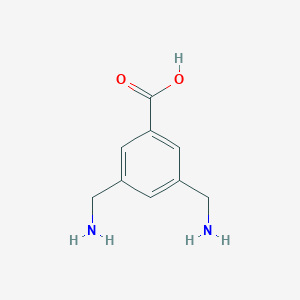
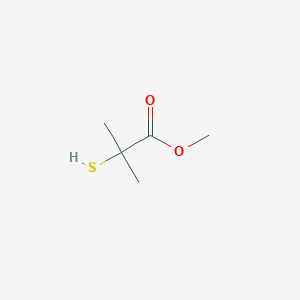
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)
